An In-depth Technical Guide to the Physical and Chemical Properties of 7-Bromo-1H-indene
An In-depth Technical Guide to the Physical and Chemical Properties of 7-Bromo-1H-indene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 7-bromo-1H-indene, a valuable building block in organic synthesis and medicinal chemistry. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.
Physical and Chemical Properties
7-Bromo-1H-indene is a halogenated derivative of indene. At room temperature, it exists as a colorless to light yellow liquid.[1][2] Below is a summary of its key physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇Br | [2][3] |
| Molecular Weight | 195.06 g/mol | [2][3] |
| CAS Number | 16657-07-1 | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 257.0 ± 29.0 °C (Predicted) | [2][4] |
| Density | 1.453 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.610 | |
| Solubility | Insoluble in water (0.014 g/L at 25 °C, predicted) | [5] |
| Storage Temperature | 2-8°C | [2][4] |
| Flash Point | >110 °C | [2][4] |
Spectroscopic Data
While experimental spectra for 7-bromo-1H-indene are not widely published, data for closely related structures such as other bromo-indene derivatives and the parent indene molecule can be used for estimation and interpretation of analytical data.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum of 7-bromo-1H-indene is expected to show characteristic signals for the aromatic and cyclopentadiene ring protons. The protons on the five-membered ring (at positions 1, 2, and 3) will likely appear in the olefinic and allylic regions. The aromatic protons will be influenced by the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the indene core. The carbon atom attached to the bromine (C7) will show a characteristic shift, and the other aromatic and vinylic carbons will appear in their respective typical ranges.
2.2. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 7-bromo-1H-indene is anticipated to exhibit absorption bands characteristic of its functional groups. Key expected absorptions include:
-
C-H stretching of the aromatic and vinylic protons.
-
C=C stretching of the aromatic and cyclopentadiene rings.
-
C-Br stretching, typically found in the fingerprint region.
2.3. Mass Spectrometry (MS) (Predicted)
The mass spectrum of 7-bromo-1H-indene will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis and Purification
A common synthetic route to 7-bromo-1H-indene involves a two-step process starting from 7-bromo-1-indanone.[6][7] This involves the reduction of the ketone to an alcohol, followed by dehydration to form the alkene.
3.1. Experimental Protocol: Synthesis of 7-Bromo-1H-indene from 7-Bromo-1-indanone
Step 1: Reduction of 7-Bromo-1-indanone to 7-Bromo-1-indanol [6]
-
Materials: 7-bromo-1-indanone, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 7-bromo-1-indanone in a mixture of methanol and dichloromethane at 0 °C.
-
Slowly add sodium borohydride in portions to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 7-bromo-1-indanol.
-
Step 2: Dehydration of 7-Bromo-1-indanol to 7-Bromo-1H-indene [8]
-
Materials: 7-bromo-1-indanol, Acid catalyst (e.g., p-toluenesulfonic acid or a zeolite like HZSM-5), Toluene, Saturated sodium bicarbonate solution, Water, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the crude 7-bromo-1-indanol in toluene.
-
Add a catalytic amount of an acid catalyst.
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 7-bromo-1H-indene.
-
3.2. Purification
The crude 7-bromo-1H-indene can be purified by column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate.[1]
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of 7-bromo-1H-indene is primarily dictated by the bromine substituent on the aromatic ring and the double bond in the five-membered ring. The bromine atom makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.
4.1. Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: 7-Bromo-1H-indene can be coupled with a variety of boronic acids or their esters to introduce new aryl or heteroaryl groups at the 7-position. This reaction is widely used to build molecular complexity in the synthesis of potential drug candidates.[9][10]
-
Heck Reaction: The bromine atom can also participate in Heck reactions, coupling with alkenes to form more complex unsaturated systems.[11][12]
These cross-coupling reactions allow for the diversification of the indene scaffold, which is a known "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds.[]
4.2. Applications in Medicinal Chemistry
While specific drugs derived directly from 7-bromo-1H-indene are not prominently documented, the indanone and indene cores are present in numerous pharmacologically active molecules.[7] For instance, indanone derivatives are intermediates in the synthesis of drugs for conditions like Parkinson's disease and depression.[7] The ability to functionalize the 7-position of the indene ring system via the bromo substituent makes 7-bromo-1H-indene a highly valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.[]
Safety and Handling
7-Bromo-1H-indene should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
-
Hazard Statements: May be harmful if swallowed.
-
Precautionary Statements: Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition.[11] Use only non-sparking tools and take precautionary measures against static discharges.[11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[11] Recommended storage is at 2-8°C.[2][4]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[14]
In case of fire, use carbon dioxide, dry chemical powder, or foam.[11] For spills, absorb with an inert material and dispose of in a suitable, closed container.[1]
References
- 1. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Bromo-1H-indene manufacturers and suppliers in india [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 7-bromo-1H-indene CAS#: 16657-07-1 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 14. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
